molecular formula C21H18ClN5OS B2841627 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852373-45-6

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide

Cat. No. B2841627
CAS RN: 852373-45-6
M. Wt: 423.92
InChI Key: OUOXXMKYFRDTSR-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide” is a heterocyclic compound . It belongs to the class of compounds known as triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as NMR and IR spectroscopy . For instance, the 1H NMR spectrum of some compounds showed singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as NMR and IR spectroscopy . For instance, the 1H NMR spectrum of some compounds showed singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives, synthesized from precursor compounds, have shown moderate to good binding energies towards target proteins and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
  • Anti-inflammatory and Analgesic Agents : The creation of quinazolinone derivatives with potential anti-inflammatory and analgesic activities highlights the versatility of similar structures in medical chemistry, offering insights into drug development processes (Farag et al., 2012).
  • Anticancer Activity : Some newly synthesized compounds containing the triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines structures have been tested for their antibacterial, antifungal, and anti-inflammatory properties, showing significant potential as anticancer agents (El-Reedy & Soliman, 2020).

Chemical Synthesis and Characterization

  • Heterocyclic Compound Synthesis : Research on the synthesis of heterocyclic compounds, including those with pyridazine, triazolopyridine, and thienopyrimidine derivatives, demonstrates the compound's relevance in developing new molecules with potential pharmaceutical applications (Shalaby, 2003; Sallam et al., 2021).
  • Novel Fused Pyrazolo and Triazolo Derivatives : The development of new synthetic routes for fused pyrazolo and triazolo derivatives highlights the compound's utility in synthesizing diverse molecules with potential for further pharmacological testing (Karpina et al., 2019).

Mechanism of Action

Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structures and biological activities. Some compounds exhibited cytotoxic activities against certain cell lines .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of new derivatives with enhanced biological activities. For instance, it was decided to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-17-8-6-16(7-9-17)21-25-24-18-10-11-20(26-27(18)21)29-14-19(28)23-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOXXMKYFRDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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